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5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Cat. No.: B1283275
CAS No.: 106791-93-9
M. Wt: 284.54 g/mol
InChI Key: WPECLXUICXOZRA-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, primarily due to their profound biological and pharmacological importance. orientjchem.orggsconlinepress.com The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is a fundamental component of life itself, forming the structural backbone of the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.comjacsdirectory.com This biological prevalence has inspired extensive research into synthetic pyrimidine analogues.

The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, leading to a vast library of compounds with a wide spectrum of biological activities. mdpi.com These derivatives have been successfully developed into therapeutic agents for a multitude of conditions. jacsdirectory.com The broad pharmacological applications underscore the significance of the pyrimidine core as a "privileged scaffold" in drug discovery. gsconlinepress.comtandfonline.com

Class of Pyrimidine DerivativeReported Pharmacological ActivitiesExamples
Anticancer AgentsInhibition of cancer cell proliferation, targeting various kinases. mdpi.com5-Fluorouracil, Imatinib, Palbociclib. jacsdirectory.commdpi.com
Antimicrobial AgentsActivity against bacteria, fungi, and protozoa. orientjchem.orgresearchgate.netTrimethoprim, Sulfadiazine, Flucytosine. orientjchem.orgjacsdirectory.com
Antiviral AgentsInhibition of viral replication, including HIV. jacsdirectory.comsjomr.org.inZidovudine, Idoxuridine, Stavudine. jacsdirectory.com
Anti-inflammatory AgentsModulation of inflammatory pathways, such as MAP kinase inhibition. gsconlinepress.comVarious synthetic pyrazolo-pyrimidine moieties. gsconlinepress.com
Cardiovascular AgentsAntihypertensive and vasodilator effects.Minoxidil, Prazosin. jacsdirectory.com

Overview of Halogenated Pyrimidines in Contemporary Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring significantly modifies the compound's physicochemical properties and biological activity. Halogenated pyrimidines are a critical subclass of derivatives actively explored in contemporary research for several reasons.

Firstly, halogens can alter the electronic nature of the pyrimidine ring, influencing its reactivity and ability to interact with biological targets. nih.gov Secondly, they can form halogen bonds, a type of noncovalent interaction that can contribute to the binding affinity of a drug molecule to its protein target.

A prominent area of research for halogenated pyrimidines is in oncology, where they function as radiosensitizers. nih.gov Compounds like iododeoxyuridine (IdUrd) and bromodeoxyuridine (BrdUrd) can be incorporated into the DNA of cancer cells in place of thymidine. nih.govnih.gov This incorporation makes the DNA more susceptible to damage from radiation therapy, thereby enhancing the treatment's efficacy. nih.govnih.gov

Furthermore, halogen atoms serve as versatile synthetic handles. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). rsc.org This reactivity allows for the straightforward synthesis of more complex molecules, making halogenated pyrimidines valuable building blocks in drug discovery programs. rsc.org For example, the differential reactivity of chlorine and bromine atoms on the same ring can be exploited for sequential, site-selective modifications.

Rationale for Investigating 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

The specific structure of this compound provides a compelling rationale for its investigation in chemical and medicinal research. It combines several key structural motifs that are known to be advantageous in the design of biologically active molecules.

2-Aminopyrimidine (B69317) Core: As discussed later, the 2-aminopyrimidine scaffold is a well-established pharmacophore, particularly for kinase inhibitors. mdpi.com The amino group at the C2 position is crucial for forming key hydrogen bond interactions within the ATP-binding site of many protein kinases.

Dual Halogenation: The presence of both a bromine atom at the C5 position and a chlorine atom at the C4 position offers distinct advantages.

Modulation of Activity: Halogen substitution at the C5 position has been shown to be productive for modulating kinase activity, with chloro and bromo groups making favorable hydrophobic contacts with key residues in the enzyme's active site. nih.gov

Synthetic Versatility: The different reactivity profiles of the C-Cl and C-Br bonds allow for regioselective synthesis. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling sequential functionalization at the C5 position, followed by modification at the C4 position. This provides a pathway to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Phenyl Substituent: The phenyl group at the C6 position adds a bulky, hydrophobic moiety that can engage in various non-covalent interactions, such as van der Waals forces and π-stacking, with amino acid residues in a target protein. Its orientation and substitution can be modified to optimize binding affinity and selectivity.

Collectively, these features render this compound a highly attractive and versatile scaffold for developing novel therapeutic agents. Its structure is primed for chemical elaboration to explore new chemical space and target a variety of biological systems.

Historical Context of 2-Aminopyrimidine Scaffolds in Medicinal Chemistry

The 2-aminopyrimidine moiety is one of the most successful and widely utilized scaffolds in modern medicinal chemistry. ijpsjournal.comresearchgate.net Its journey from a simple heterocyclic compound to a "privileged" structure in drug design is marked by several key discoveries, particularly in the field of oncology.

The initial interest in 2-aminopyrimidines stemmed from their structural similarity to the natural purine (B94841) bases, leading to their investigation as potential antimetabolites. However, their true breakthrough came with the rise of targeted cancer therapy and the development of protein kinase inhibitors. scielo.br Protein kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. acs.org

A landmark moment in the history of this scaffold was the development of Imatinib (Gleevec), the first kinase inhibitor approved to treat chronic myelogenous leukemia (CML). nih.gov Imatinib's core structure features a 2-aminopyrimidine ring that anchors the molecule in the ATP-binding pocket of the BCR-Abl kinase, a key driver of CML. scielo.br The success of Imatinib validated kinases as druggable targets and established the 2-aminopyrimidine scaffold as a premier template for kinase inhibitor design. nih.gov

Following this success, the 2-aminopyrimidine scaffold was incorporated into numerous other kinase inhibitors, targeting a wide range of kinases involved in cell cycle progression, angiogenesis, and signal transduction.

Drug NamePrimary Kinase Target(s)Significance
ImatinibBCR-Abl, c-KIT, PDGFRPioneering targeted therapy that revolutionized CML treatment and established the 2-aminopyrimidine scaffold's utility. scielo.brnih.gov
GefitinibEGFRAn early EGFR inhibitor for non-small cell lung cancer, demonstrating the scaffold's applicability to receptor tyrosine kinases. scielo.br
PalbociclibCDK4/CDK6A first-in-class inhibitor of cyclin-dependent kinases 4 and 6 for breast cancer, highlighting the scaffold's role in targeting cell cycle machinery. mdpi.com
RibociclibCDK4/CDK6Another CDK4/6 inhibitor, reinforcing the importance of the 2-aminopyrimidine core for this class of targets. mdpi.com

The enduring success of this scaffold is attributed to its ability to act as a stable "hinge-binder," with the N1 nitrogen and the exocyclic amino group forming a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. This reliable binding mode provides a solid foundation upon which chemists can build selectivity and potency through modifications at other positions of the pyrimidine ring. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN3 B1283275 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine CAS No. 106791-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPECLXUICXOZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559508
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106791-93-9
Record name 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Structural Elucidation of 5 Bromo 4 Chloro 6 Phenylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is anticipated to display distinct signals corresponding to the different types of protons present in the molecule: the amino group protons and the aromatic protons of the phenyl substituent.

The protons of the primary amino (-NH₂) group are expected to appear as a broad singlet. The chemical shift of this signal is influenced by factors such as solvent, concentration, and the electronic effects of the pyrimidine (B1678525) ring. In many 2-aminopyrimidine (B69317) derivatives, this signal is observed in the range of 5.0–5.5 ppm. semanticscholar.org

The protons on the phenyl ring will typically resonate in the aromatic region of the spectrum, generally between 7.2 and 7.8 ppm. These five protons would likely appear as a complex multiplet due to spin-spin coupling between adjacent protons on the ring. The integration of this multiplet would correspond to five protons, confirming the presence of a monosubstituted phenyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂ (Amino)5.0 - 5.5Broad Singlet
-C₆H₅ (Phenyl)7.2 - 7.8Multiplet

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct carbon signals are expected.

The carbons of the pyrimidine ring are characteristically found in the downfield region of the spectrum due to the influence of the electronegative nitrogen atoms. The carbon atom bonded to the amino group (C2) is typically shifted slightly upfield compared to other ring carbons due to the electron-donating nature of the amine. Conversely, the carbons directly attached to the electron-withdrawing halogen atoms (C4 and C5) will experience a downfield shift. Based on data from similar substituted pyrimidines, the C2, C4, C5, and C6 carbons are expected to resonate in specific ranges. researchgate.net

The phenyl ring will exhibit four distinct signals: one for the ipso-carbon (the carbon attached to the pyrimidine ring), one each for the two ortho-carbons, the two meta-carbons, and the single para-carbon. These signals are typically observed in the 120–140 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C2 (C-NH₂)155.0 - 157.0
C4 (C-Cl)160.0 - 164.0
C5 (C-Br)93.0 - 96.0
C6 (C-Ph)140.0 - 142.0
Phenyl C (ipso)135.0 - 138.0
Phenyl C (o, m, p)125.0 - 131.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Pyrimidine Derivatives

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal the spin-spin coupling relationships between protons. For this compound, COSY would show cross-peaks between the adjacent protons on the phenyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This would be used to definitively assign the signals for the ortho, meta, and para carbons of the phenyl ring by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. columbia.edu This technique would be instrumental in connecting the different fragments of the molecule. Key expected correlations would include a three-bond correlation between the ortho-protons of the phenyl ring and the C6 carbon of the pyrimidine ring, unequivocally confirming the attachment point of the phenyl group. researchgate.net Other correlations, such as between the amino protons and the C2 and C4 carbons, would further solidify the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct absorption bands in the region of 3300–3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. ijirset.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group typically appear as a group of weaker bands just above 3000 cm⁻¹.

N-H Bending: The in-plane bending vibration of the primary amine is expected around 1600–1650 cm⁻¹. ijirset.com

C=C and C=N Stretching: The aromatic rings (pyrimidine and phenyl) will produce a series of characteristic absorption bands in the 1400–1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

C-Cl and C-Br Stretching: The vibrations for the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Cl stretch is anticipated around 700 cm⁻¹, while the C-Br stretch appears at lower frequencies, typically below 600 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Primary Amine (-NH₂)N-H Bend1600 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C and C=N Stretch1400 - 1600
Aryl HalideC-Cl Stretch~700
Aryl HalideC-Br Stretch< 600

Mass Spectrometry (MS) for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of the target compound is C₁₀H₇BrClN₃, with a calculated molecular weight of approximately 284.54 g/mol . moldb.com

A key feature in the mass spectrum of this compound would be the complex isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, with predictable relative intensities, providing a definitive signature for the presence of one bromine and one chlorine atom.

Electron Impact Mass Spectrometry (EI-MS)

In Electron Impact Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. wikipedia.org The analysis of these fragments provides valuable structural clues.

The molecular ion (M⁺˙), being an energetically unstable radical cation, is expected to undergo fragmentation through several pathways. chemguide.co.uk Plausible fragmentation patterns include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of HCN: A common fragmentation pathway for pyrimidine rings.

Fragmentation of the phenyl group: Leading to characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z = 77.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules. In the analysis of pyrimidine derivatives, ESI typically generates protonated molecular ions, denoted as [M+H]⁺, with minimal fragmentation, allowing for a clear determination of the parent molecule's mass.

For this compound (C₁₀H₇BrClN₃), the presence of bromine and chlorine atoms, each with significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a highly characteristic isotopic cluster for the [M+H]⁺ ion. The relative abundance of these isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a predictable pattern of peaks. The primary peaks in this cluster would correspond to [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺, with their relative intensities defined by the statistical combination of the isotopes. This distinct pattern serves as a powerful confirmation of the presence of both bromine and chlorine in the molecule.

While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be employed to elicit structural information. nih.govresearchgate.net For pyrimidine compounds, common fragmentation pathways involve the loss of small neutral molecules or cleavage at the substituent groups. rsc.org

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound

IonIsotopic CompositionCalculated m/zRelative Intensity (%)
[M+H]⁺C₁₀H₈⁷⁹Br³⁵ClN₃⁺283.9590100.0
[M+2+H]⁺C₁₀H₈⁸¹Br³⁵ClN₃⁺ / C₁₀H₈⁷⁹Br³⁷ClN₃⁺285.9570128.9
[M+4+H]⁺C₁₀H₈⁸¹Br³⁷ClN₃⁺287.954041.5

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Pyrimidine Compounds

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement, typically to within 5 parts per million (ppm). youtube.com This level of precision allows for the differentiation of molecules that have the same nominal mass but different chemical formulas. researchgate.net

For this compound, HRMS is used to determine the exact mass of the monoisotopic [M+H]⁺ ion. missouri.edu The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the protonated molecule (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). researchgate.netmissouri.edu A close correlation between the experimentally measured mass and the calculated theoretical mass provides definitive evidence for the proposed molecular formula, C₁₀H₇BrClN₃. mdpi.com

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)Hypothetical Found Mass (m/z)Difference (ppm)
C₁₀H₇BrClN₃[M+H]⁺283.95901283.959321.09

X-Ray Diffraction (XRD) for Single Crystal Structure Determination of Pyrimidine Derivatives

While specific crystallographic data for this compound is not available, analysis of a closely related structure, 5-Bromo-2-chloropyrimidin-4-amine, offers valuable insights into the expected structural features of substituted pyrimidines. sigmaaldrich.com The data from this analogue reveals key crystallographic parameters that are characteristic of this class of compounds. Such studies on pyrimidine derivatives have shown that they commonly crystallize in monoclinic or triclinic systems. mdpi.comnih.govresearchgate.net The analysis confirms the planarity of the pyrimidine ring and details how intermolecular hydrogen bonds can link molecules into dimers or more extensive networks within the crystal lattice.

Table 3: Illustrative Crystallographic Data for the Related Compound 5-Bromo-2-chloropyrimidin-4-amine

ParameterValue
Empirical FormulaC₄H₃BrClN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0297 (1)
b (Å)8.1542 (2)
c (Å)13.4163 (3)
β (°)90.491 (2)
Volume (ų)659.62 (2)
Z4

Data presented is for a structurally similar compound for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and robust technique used to determine the mass percentages of the constituent elements in a pure organic compound. davidson.edu It serves as a primary method for verifying the empirical formula of a newly synthesized substance. ma.edu The most common method, combustion analysis, involves burning a precisely weighed sample in an excess of oxygen. wikipedia.orglibretexts.org The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen in the original sample. khanacademy.orgpreparatorychemistry.com

For this compound (C₁₀H₇BrClN₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimental results from elemental analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's purity and the correctness of its assigned molecular formula.

Table 4: Elemental Analysis Data for this compound (C₁₀H₇BrClN₃)

ElementCalculated (%)Hypothetical Found (%)
Carbon (C)42.2142.35
Hydrogen (H)2.482.45
Nitrogen (N)14.7714.81

Computational and Theoretical Investigations on 5 Bromo 4 Chloro 6 Phenylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearching.cn By calculating the electron density, DFT can accurately predict a molecule's geometry, energy levels, and other quantum chemical parameters. researchgate.net For 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, DFT calculations can elucidate the influence of its various substituents—the electron-withdrawing bromine and chlorine atoms, the aromatic phenyl group, and the electron-donating amine group—on the pyrimidine (B1678525) core.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations also allow for the simulation of vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Calculated ParameterSignificance
HOMO EnergyRepresents the electron-donating ability of the molecule.
LUMO EnergyRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability.
Dipole Moment (µ)Measures the overall polarity of the molecule.
Ionization PotentialEnergy required to remove an electron.
Electron AffinityEnergy released when an electron is added.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net Generated from DFT calculations, the MEP map is color-coded to identify regions of varying electron density. Red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are favorable for nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. This mapping is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and ligand-receptor binding. researchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing how a ligand might inhibit a protein's function.

The initial step in molecular docking involves identifying a potential protein target. For pyrimidine derivatives, common targets include kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov Docking simulations place the this compound molecule into the active site of a target protein in various possible conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (in kcal/mol). A lower binding energy suggests a more favorable and stable interaction. nih.gov This process profiles the compound against different proteins to identify those with the highest predicted binding affinity, prioritizing them for further investigation.

Once the best-scoring poses are identified, a detailed binding mode analysis is performed. This involves examining the specific intermolecular interactions between the ligand and the amino acid residues within the protein's active site. For this compound, key interactions could include:

Hydrogen Bonds: Formed between the hydrogen atoms of the amino group (donors) and electronegative atoms (like oxygen or nitrogen) on the protein's residues, or between the pyrimidine nitrogens (acceptors) and hydrogen-donating residues.

Hydrophobic Interactions: Occurring between the phenyl ring and nonpolar residues in the active site.

Halogen Bonds: Potential interactions involving the bromine or chlorine atoms.

Analysis of these interactions provides a structural hypothesis for the compound's mechanism of action. For instance, studies on similar pyrimidine derivatives have shown that the pyrimidine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the protein's hinge region. nih.gov

ParameterDescriptionExample Finding
Binding EnergyEstimated free energy of binding (kcal/mol). Lower values indicate stronger binding.-8.5 kcal/mol
Interacting ResiduesSpecific amino acids in the active site that interact with the ligand.LEU 83, LYS 30, ASP 145
Interaction TypeThe nature of the chemical bonds formed (e.g., Hydrogen Bond, Hydrophobic).H-bond with ASP 145
Bond DistanceThe distance of the formed non-covalent bond (in Ångströms).2.1 Å

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.

Following a promising docking result, an MD simulation would be the logical next step to validate the predicted binding pose of this compound. The simulation would track the atomic coordinates of the ligand and protein over a set period (typically nanoseconds). Analysis of the trajectory can confirm whether the key interactions identified in the docking study are maintained over time. Parameters such as Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site, reinforcing the predictions made by the docking analysis.

Cheminformatics and Virtual Screening Applications

Cheminformatics provides the tools to manage and analyze large datasets of chemical compounds, enabling researchers to identify promising candidates for drug development efficiently. researchgate.net Virtual screening, a key cheminformatics technique, involves the computational assessment of large libraries of compounds to select a smaller subset with a higher probability of binding to a specific biological target. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For scaffolds like 2-aminopyrimidine (B69317), virtual screening can be conducted using either ligand-based or structure-based methods. Ligand-based approaches utilize the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, conversely, rely on the three-dimensional structure of the target protein. researchgate.net A consensus virtual screening approach, combining techniques like quantitative structure-activity relationship (QSAR) models and molecular docking, has been successfully used to discover aminopyrimidine derivatives as potential multiflavivirus protease inhibitors. researchgate.netnih.gov This method filtered a database of 7.6 million compounds down to a handful of promising hits for further biological evaluation. nih.gov

In silico design refers to the rational design of new molecules with desired biological activities using computational methods. This process often starts with a "hit" or a "lead" compound, such as a pyrimidine derivative identified from a screening campaign, which is then computationally modified to improve its properties. biotech-asia.org Researchers design novel analogs by altering substituents on the core scaffold. For the this compound scaffold, this could involve replacing the bromo or chloro groups, or modifying the phenyl ring with various functional groups to enhance target affinity, selectivity, or pharmacokinetic properties.

The design process is iterative, involving cycles of computational design, synthesis, and biological testing. For instance, novel pyrimidine derivatives have been designed as potential inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) for cancer therapy. nih.govdoi.orgresearchgate.net The design strategies often aim to optimize interactions with the target protein's active site, as revealed by molecular modeling. doi.orgresearchgate.net

Table 1: Examples of In Silico Design of Pyrimidine Scaffolds
Scaffold/DerivativeDesign StrategyTherapeutic Target/GoalReference
Pyrimidine-5-carbonitrile derivativesDesign of derivatives with different linkers and moieties based on the structure of Sorafenib.VEGFR-2 inhibitors for anti-proliferative activity. nih.govrsc.org
Novel Pyrimidine DerivativesRational drug design based on molecular docking and virtual pharmacokinetic studies.EGFR inhibitors for breast cancer. doi.orgresearchgate.net
2-Aminopyrimidine derivativesDecoration of the pyrimidine core to improve physico-chemical profile and activity.Inhibitors of the canonical Wnt signaling pathway. nih.gov
Phenylpyrimidine-carboxamide derivativesModification of the Sorafenib structure by replacing scaffolds.c-Met inhibitors for antitumor activity. nih.gov

Predictive modeling uses statistical and machine learning methods to build models that can forecast the biological activity of chemical compounds. nih.gov These models are trained on datasets of compounds with known activities and are essential for prioritizing candidates for synthesis and testing. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent predictive modeling technique. mui.ac.ir QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For aminopyrimidine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like Mycobacterium tuberculosis protein kinase B and c-Jun N-terminal kinases (JNK). nih.govresearchgate.net These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties of a molecule—to predict activity. nih.govresearchgate.net More advanced models may incorporate data from molecular dynamics (MD) simulations to capture the dynamic nature of molecules, which can be crucial for predicting the activity of conformationally flexible compounds. nih.gov

Table 2: Predictive Modeling for Pyrimidine Derivatives
Modeling TechniquePredicted ActivityBiological TargetKey FindingsReference
2D-QSARInhibitory activity (log IC50)c-Jun N-terminal kinases (JNK)Identified key molecular descriptors influencing activity, such as connectivity indices and HOMO/LUMO energies. nih.govresearchgate.net
QSAR with Multiple Linear Regression (MLR)Inhibitory activity (pIC50)Mycobacterium tuberculosis Protein Kinase B (PknB)Developed a statistically significant model with good predictive ability for anti-TB therapeutics. researchgate.net
Hologram QSAR (HQSAR) and Molecular DockingAntiviral activityFlavivirus NS3 Protease (NS3pro)A consensus approach successfully identified novel aminopyrimidine inhibitors. nih.gov
QSAR with MLR and Artificial Neural Network (ANN)Inhibitory activityVEGFR-2The non-linear ANN model showed superior predictive power compared to the linear MLR model. mui.ac.ir

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) utilizes the 3D structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. nih.gov This approach is fundamental in modern drug discovery and is highly applicable to pyrimidine scaffolds. nih.gov

Molecular docking is a primary tool in SBDD. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.commdpi.com Docking studies with pyrimidine derivatives have been instrumental in elucidating their binding modes within the active sites of various kinases, such as VEGFR-2, EGFR, and c-Met. doi.orgnih.govnih.gov These studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.netmdpi.com For example, docking studies of phenylpyrazolo[3,4-d]pyrimidine analogs showed that the N1 of the pyrazole (B372694) ring formed a key hydrogen bond with the residue Met769 in the EGFR active site. mdpi.com This detailed understanding of binding interactions guides the rational design of more potent and selective inhibitors. Molecular dynamics (MD) simulations can further refine these docking poses and assess the stability of the ligand-protein complex over time. nih.gov

Table 3: Structure-Based Drug Design Applications for Pyrimidine Scaffolds
Pyrimidine ScaffoldBiological Target (PDB ID)Key In Silico FindingsReference
Pyrimidine-5-carbonitrile derivativesVEGFR-2 (1YWN)Docking showed similar binding modes to the known inhibitor sorafenib. MD simulations confirmed stability in the active site. nih.gov
Novel Pyrimidine DerivativesEGFRMolecular docking revealed hydrogen bond formation with amino acid residues in the ATP binding site. doi.orgresearchgate.net
Phenylpyrazolo[3,4-d]pyrimidine analogsEGFR (1M17), VEGFR-2 (3EWH)The pyrazole N1 formed a hydrogen bond with Met769 in EGFR. The scaffold also engaged in pi-pi interactions. mdpi.com
Phenylpyrimidine-carboxamide derivativesVEGFR2/KDRDocking studies helped rationalize structure-activity relationships, showing that certain substitutions were beneficial for activity. nih.gov
N-substituted 2-phenylpyrido[2,3-d]pyrimidineBiotin Carboxylase (2V58)Docking identified hydrogen bonds and van der Waals interactions with active site residues, guiding development of potential antibacterial agents. rjptonline.org

Biological Activity and Mechanistic Studies of 5 Bromo 4 Chloro 6 Phenylpyrimidin 2 Amine and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine scaffold have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

The antibacterial potential of pyrimidine (B1678525) derivatives has been well-documented. Research into various synthesized pyrimidine scaffolds has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The inherent resistance of Gram-negative bacteria, partly due to the low permeability of their outer membrane, presents a significant challenge in antibiotic development. mdpi.comnih.gov

In one study, a series of novel pyrimidine derivatives were assessed for their antimicrobial activity. Several compounds exhibited excellent efficacy when compared with the reference drug ampicillin. The screening included Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov Another investigation focused on 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds, identifying specific derivatives (k6, k12, k14, and k20) as the most potent antibacterial agents within the tested series. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
Compound TypeBacterial Strains TestedObserved ActivitySource
Pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidinesStaphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli (Gram-negative)Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b showed excellent antimicrobial activities. nih.gov
5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffoldsVarious microbial speciesCompounds k6, k12, k14, and k20 were found to be the most potent. nih.gov

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

The antifungal properties of these compounds have also been a key area of investigation. Studies have demonstrated their effectiveness against clinically relevant fungal species. For instance, synthesized pyrimidine derivatives were tested against Candida albicans and Aspergillus flavus, with several compounds showing strong activity comparable to the standard antifungal drug clotrimazole. nih.gov Similarly, the screening of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds also confirmed their potency against selected fungal species. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
Compound TypeFungal Strains TestedObserved ActivitySource
Pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidinesCandida albicans, Aspergillus flavusCompounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activities. nih.gov
5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffoldsVarious fungal speciesCompounds k6, k12, k14, and k20 were identified as highly potent. nih.gov

Proposed Mechanisms of Antimicrobial Action (if identified in literature)

The mechanism through which pyrimidine derivatives exert their antimicrobial effects is a subject of ongoing research. One proposed mechanism involves the inhibition of key cellular processes. For example, certain pyrimidine derivatives are capable of inhibiting the activity of topoisomerase IIα, an enzyme crucial for DNA replication. nih.gov By doing so, they can induce double-strand breaks in the DNA, ultimately leading to apoptosis or programmed cell death. Furthermore, these compounds may also function by intercalating with DNA, disrupting its structure and function. nih.gov

Anticancer / Antitumor Potency

The application of this compound derivatives as anticancer agents has yielded promising results, with studies demonstrating their ability to inhibit cancer cell growth and modulate the activity of key enzymes involved in cancer progression.

Inhibition of Cancer Cell Proliferation (in vitro studies)

A significant body of research has confirmed the cytotoxic effects of pyrimidine derivatives against a variety of human cancer cell lines. These in vitro studies are crucial for identifying potential chemotherapeutic agents.

For example, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine were found to inhibit the proliferation of A549 non-small cell lung cancer cells. mdpi.com In other research, pyrimidopyrimidine derivatives demonstrated high cytotoxic activity against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with some compounds showing IC50 values comparable to the reference drug doxorubicin. nih.gov Similarly, new pyrazolo[3,4-d]pyrimidinone derivatives showed potent activity against HCT116 and HepG2 cells. researchgate.net Further studies have identified various pyrimidine-based compounds with inhibitory effects on renal cancer, melanoma, and Hela cell lines. researchgate.netnih.gov

Table 3: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell Line(s)Key Findings (IC50/Activity)Source
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (3s)A549 (Non-small cell lung cancer)Inhibited cell proliferation. mdpi.com
5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol derivative (k14)HCT116 (Human colorectal)Displayed potent anticancer activity. nih.gov
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (4g)MGC-803IC50 of 3.21 ± 0.67µM. researchgate.net
Pyrimidopyrimidine derivative (10c)HCT-116, MCF-7, HEPG-2Exhibited the highest cytotoxic activity, with IC50 values close to doxorubicin. nih.gov
Pyrazolo[3,4-d]pyrimidinone derivative (4a)HCT116, HepG2Showed superior activity to the reference standard roscovitine. researchgate.net

Kinase Inhibition Activities (e.g., FGFR4, ABL1, ULK1, AXL kinase)

A primary mechanism behind the antitumor activity of many pyrimidine derivatives is their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Specifically, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent inhibitors of UNC51-like kinase 1 (ULK1), a kinase that plays a key role in the initiation of autophagy in cancer cells. One derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), was found to be a particularly active ULK1 inhibitor. mdpi.com

Other related pyrimidine scaffolds have been shown to target different kinases. Studies have identified derivatives that act as inhibitors of Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK6, and CDK9, which are essential for cell cycle progression. researchgate.netresearchgate.net Additionally, certain 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have been characterized as inhibitors of Aurora kinase A (AURKA), another key regulator of cell division. nih.gov While AXL kinase is a known target for cancer therapy, and Fibroblast Growth Factor Receptors (FGFRs) are targets for various inhibitors, specific inhibitory activity by this compound derivatives on these particular kinases is not detailed in the available literature. mdpi.com

Table 4: Kinase Inhibition Profile of Selected Pyrimidine Derivatives
Compound/Derivative ClassTarget KinaseKey Findings (IC50/Activity)Source
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (3s)ULK1Showed strong inhibitory activity against ULK1 kinase. mdpi.com
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (66)CDK6/9Identified as an active dual CDK6/9 inhibitor. researchgate.net
4,6-diphenylpyrimidin-2-amine derivative (12)AURKASelectively inhibited AURKA activity. nih.gov
Pyrazolo[3,4-d]pyrimidinone derivative (4a)CDK2Potent inhibition with an IC50 of 0.21 µM (more potent than reference roscovitine). researchgate.net

Immunomodulatory Effects (e.g., Toll-like Receptor 7 (TLR7) agonism, interferon induction, NK cell function enhancement)

The immunomodulatory properties of pyrimidine derivatives, particularly those related to this compound, have been a subject of significant research. While direct evidence for Toll-like Receptor 7 (TLR7) agonism by this compound is not extensively documented in publicly available research, the broader class of 5-halo-6-phenyl pyrimidinones (B12756618) has demonstrated notable immunomodulatory activities, primarily through the induction of interferons (IFNs) and the enhancement of natural killer (NK) cell function.

Interferon induction was a key finding with the closely related compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone. nih.gov Studies on a series of 2-amino-5-substituted-6-arylpyrimidinones revealed that analogs with mono- and difluorophenyl substitutions were particularly potent interferon inducers. nih.gov This interferon-inducing capacity is a crucial aspect of the innate immune response to viral and other pathogenic threats.

Furthermore, these pyrimidinone molecules have been shown to be strong inducers of murine natural killer (NK) cells. Augmentation of NK cell cytotoxicity was observed as early as 6 hours after administration of these compounds, with peak activity occurring between 2 to 4 days. researchgate.net This enhancement of NK cell activity was independent of the levels of circulating interferons, suggesting a direct or alternative pathway of activation. researchgate.net The boosted NK cells were effective against a range of syngeneic, allogeneic, and xenogeneic tumor target cells, indicating a broad anti-tumor immune response. researchgate.net The mechanism for this NK cell augmentation involves both the activation of existing NK cells and the recruitment of new ones. researchgate.net

In addition to interferon induction and NK cell activation, other immunomodulatory effects have been observed with related pyrimidine structures. For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.gov The most effective among the tested compounds was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM. nih.gov This inhibition of NO production suggests potential anti-inflammatory properties, as excessive NO production is associated with inflammatory conditions.

Induction of Apoptosis and Autophagy Modulation

Derivatives of this compound have been identified as potent modulators of fundamental cellular processes such as apoptosis and autophagy, which are critical in the context of cancer therapy. Specifically, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been shown to induce apoptosis while simultaneously blocking autophagy in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov

One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (referred to as compound 3s in the study), demonstrated a strong ability to inhibit the proliferation of A549 lung cancer cells. researchgate.netnih.gov This anti-proliferative effect is, at least in part, attributed to the induction of apoptosis, or programmed cell death.

The modulation of autophagy by these compounds is a key aspect of their mechanism of action. Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. By inhibiting this process, these pyrimidine derivatives can render cancer cells more susceptible to apoptosis. The study on compound 3s revealed that it effectively blocked autophagy by inhibiting the activity of UNC-51-like kinase 1 (ULK1), a crucial initiator of the autophagy process. researchgate.netnih.gov This was evidenced by an increase in the autophagy substrate p62 and a decrease in the conversion of LC3-I to LC3-II, as well as a reduction in Beclin-1 levels. mdpi.com

The dual action of inducing apoptosis and inhibiting autophagy makes these derivatives promising candidates for cancer therapy, as targeting both pathways can lead to a more effective anti-tumor response.

Impact on Specific Cancer Pathways

The anticancer effects of this compound derivatives are linked to their ability to modulate specific signaling pathways that are often dysregulated in cancer. A primary target that has been identified is the UNC-51-like kinase 1 (ULK1) pathway, which is a central regulator of autophagy. researchgate.netnih.gov

ULK1 is a serine/threonine kinase that plays a critical role in the initiation of the autophagy cascade. nih.gov In many cancers, including non-small cell lung cancer (NSCLC), ULK1 is overexpressed and its activity is associated with poor clinical prognosis. researchgate.netnih.gov By inhibiting ULK1, derivatives of this compound, such as 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), can effectively shut down the pro-survival autophagy pathway in cancer cells. researchgate.netnih.gov

The inhibition of ULK1 by these compounds leads to the accumulation of damaged organelles and proteins, which in turn can trigger apoptosis. researchgate.netnih.gov This targeted inhibition of a key cancer cell survival mechanism highlights the potential of these pyrimidine derivatives as specific anticancer agents. The knockdown or selective inhibition of ULK1 has been shown to result in cell apoptosis in NSCLC cells, further validating this kinase as a therapeutic target. researchgate.net

The impact on the ULK1 pathway represents a significant finding in understanding the molecular basis for the anti-tumor activity of this class of compounds. Further research may reveal other cancer-related pathways that are affected by this compound and its derivatives.

Antiviral Properties and Mechanisms

Compounds structurally related to this compound have demonstrated significant antiviral activity, largely attributed to their ability to induce interferon. nih.gov The analogue 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone was found to be an effective antiviral agent against both Semliki Forest virus and herpes simplex type 1. nih.gov The antiviral potency of these 2-amino-5-substituted-6-arylpyrimidinones was often correlated with their interferon-inducing capabilities, with mono- and difluorophenyl analogues being among the most potent. nih.gov

Further studies on a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position confirmed their activity against a range of virus strains in cell culture. nih.govresearchgate.net However, it was noted that for some of these derivatives, the effective antiviral concentration was close to their toxicity threshold. nih.govresearchgate.net

The mechanism of action for some pyrimidine derivatives extends beyond interferon induction. For instance, a study on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its 5-bromo derivative showed antiviral activity against influenza A (H1N1, H3N2, and H5N1) and B viruses. nih.gov Time-of-addition studies indicated that these compounds act at an early stage of the viral replication cycle, likely inhibiting virus adsorption or penetration into the host cell. nih.gov

The following table summarizes the antiviral activity of a 5-bromo pyrimidine derivative against various influenza strains.

Virus StrainEC50 (µg/mL)
Influenza A (H1N1)2.7 - 5.2
Influenza A (H3N2)13.8 - 26.0
Influenza A (H5N1)3.1 - 6.3
Influenza B7.7 - 11.5

Data relates to 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its 5-bromo derivative. nih.gov

Enzyme Inhibitory Activities (General)

The pyrimidine scaffold, a core component of this compound, is a versatile structure that has been incorporated into numerous enzyme inhibitors. This structural motif is present in a wide range of biologically active compounds, and its derivatives have been shown to inhibit various enzymes, including but not limited to β-Glucuronidase and Acetylcholinesterase. The specific substitutions on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors.

β-Glucuronidase Inhibition

Elevated activity of β-glucuronidase is linked to several pathological conditions, including certain types of cancer and infections. semanticscholar.org Consequently, the development of inhibitors for this enzyme is an active area of research. A study focused on 2-aminopyrimidine (B69317) derivatives identified this class of compounds as a new source of β-glucuronidase inhibitors. semanticscholar.org

In this study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase. semanticscholar.org One compound, in particular, demonstrated significantly superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). semanticscholar.org This highly active compound exhibited an IC50 value of 2.8 ± 0.10 µM. semanticscholar.org

The structure-activity relationship studies within this series of 2-aminopyrimidine derivatives revealed that the nature and position of substituents on the phenyl ring attached to the pyrimidine core are critical for inhibitory potency. For example, a comparison of compounds with an alkoxy substitution at the C-4 position of the phenyl ring showed that the length of the alkoxy chain influences the activity. A derivative with a methoxy (B1213986) group was inactive, while those with butoxy (IC50 = 72.0 ± 6.20 µM) and octyloxy (IC50 = 126.43 ± 6.16 µM) substituents showed inhibitory effects. semanticscholar.org

The following table presents the β-glucuronidase inhibitory activity of selected 2-aminopyrimidine derivatives.

CompoundSubstitutionIC50 (µM)
Derivative 1 (Specific substitution leading to high potency)2.8 ± 0.10
Derivative 2 4-butoxy72.0 ± 6.20
Derivative 3 4-octyloxy126.43 ± 6.16
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16

Data from a study on various 2-aminopyrimidine derivatives. semanticscholar.org

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyrimidine scaffold has been explored for the development of novel AChE inhibitors. A study on 2,4-disubstituted pyrimidine derivatives investigated their potential as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE). nih.gov

The structure-activity relationship (SAR) studies in this research highlighted the importance of the substituents at the C-2 and C-4 positions of the pyrimidine ring for inhibitory potency and selectivity. researchgate.net For instance, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent cholinesterase inhibitor with an IC50 value of 0.33 µM for AChE and 2.30 µM for BuChE. researchgate.net Another derivative, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, was the most potent AChE inhibitor in its series with an IC50 of 5.5 µM. nih.gov

Molecular modeling studies suggest that the central pyrimidine ring can serve as a suitable template for designing dual inhibitors that target both cholinesterase and AChE-induced amyloid-β aggregation, which are key pathological features of Alzheimer's disease. nih.gov

The table below shows the inhibitory concentrations of selected 2,4-disubstituted pyrimidine derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)
N-benzyl-2-thiomorpholinopyrimidin-4-amineAcetylcholinesterase (AChE)0.33
N-benzyl-2-thiomorpholinopyrimidin-4-amineButyrylcholinesterase (BuChE)2.30
N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amineAcetylcholinesterase (AChE)5.5
2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amineButyrylcholinesterase (BuChE)2.2

Data from studies on 2,4-disubstituted pyrimidine derivatives. researchgate.netnih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. ijpsonline.com Consequently, the search for effective antioxidant compounds is a significant area of research. Pyrimidine derivatives have been evaluated for their potential to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

The antioxidant potential of pyrimidine derivatives is often assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging, and anti-lipid peroxidation assays. nih.govnih.govijpsonline.com Studies have shown that the antioxidant capacity of these compounds is influenced by the nature and position of substituents on the pyrimidine ring. nih.gov For instance, the presence of hydroxyl or amino groups can enhance antioxidant activity. ijpsonline.com

One study synthesized a series of novel 2,4,6-substituted pyrimidine derivatives and evaluated their antioxidant activity using DPPH, N,N-dimethyl-p-phenylenediamine (DMPD), and ferric ion reducing power assays. ijpsonline.com Another research effort on 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives found that compounds with mild electron-donating groups on the benzene (B151609) rings showed good radical scavenging activity. ijpsonline.com Similarly, a series of novel pyrimidines and their triazole fused derivatives demonstrated moderate to good antioxidant activity in hydrogen peroxide and nitric oxide radical scavenging assays. ijpsonline.com

Derivative ClassAssay(s) UsedKey FindingsReference
Pyrido[2,3-d]pyrimidinesDPPH, AAPH-induced lipid peroxidation, LOX inhibitionCompounds strongly inhibited lipid peroxidation. Derivatives 2a and 2f were potent lipoxygenase inhibitors. nih.govnih.gov
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidinesDPPH, NO, H₂O₂ scavengingDerivatives with mild electron-donating groups (difluoro, fluoro, chloro-fluoro) showed good radical scavenging activity. ijpsonline.com
Biginelli-type pyrimidines (4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters)DPPH, Reducing power, H₂O₂ scavengingCompound 3c was the most potent antioxidant with an IC50 of 0.6 mg/ml in the DPPH assay. ijpsonline.com
Piperidine pyrimidine cinnamic acid amidesDPPH assayCompound 7, a derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, showed the highest activity (82%). mdpi.com
Novel chalcone-derived pyrimidinesDPPH, Nitric oxide scavenging, Superoxide radical scavengingCompounds PYMA1 and PYMA8 exhibited remarkable antioxidant properties, surpassing the standard drug, ascorbic acid. rasayanjournal.co.in

Other Biological Activities of Pyrimidine Derivatives

The structural versatility of the pyrimidine nucleus has allowed for the development of derivatives with a wide array of biological activities. nih.govresearchgate.net Researchers have successfully synthesized and tested pyrimidine-based compounds for various therapeutic targets, demonstrating their significance in medicinal chemistry. mdpi.comnih.gov

Anti-inflammatory Activity Inflammation is a key factor in many chronic diseases, and pyrimidine derivatives have been explored as potential anti-inflammatory agents. nih.gov Some compounds have shown potent activity by inhibiting inflammatory mediators. nih.gov For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives were evaluated as inhibitors of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory pathway, and showed significant inhibitory effects. mdpi.com

Antimalarial Activity Malaria remains a major global health issue, and drug resistance necessitates the development of new antimalarial agents. nih.gov The pyrimidine core is present in established antimalarial drugs like pyrimethamine, which targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. gsconlinepress.comrsc.org Research has focused on synthesizing novel pyrimidine derivatives as DHFR inhibitors to overcome resistance. nih.gov A series of 4-amino benzoic acid (PABA)-substituted pyrimidines were synthesized and showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov

Derivative ClassTarget/StrainActivity (IC50)Reference
PABA-substituted pyrimidines (Compound 3f)P. falciparum (Dd2, resistant)4.71 µg/ml nih.gov
PABA-substituted pyrimidines (Compound 3f)P. falciparum (3D7, sensitive)5.26 µg/ml nih.gov
Pyrimidine-tethered spirochromane-based sulfonamides (Compound SZ14)P. falciparum (W2, resistant)3.12 µM rsc.org
Pyrimidine-tethered spirochromane-based sulfonamides (Compound SZ14)P. falciparum (3D7, sensitive)2.84 µM rsc.org

Antitubercular Activity Tuberculosis, caused by Mycobacterium tuberculosis, requires long-term treatment, and drug-resistant strains are a growing concern. nih.gov Pyrimidine-containing compounds have entered clinical trials as potential antitubercular drugs, stimulating further research into this class of molecules. nih.gov The development of pyrimidine derivatives continues to be a promising avenue for new anti-TB agents. nih.govnih.gov

Antidiabetic Activity Diabetes mellitus is a widespread metabolic disorder, and pyrimidine derivatives have been investigated as potential treatments. nih.govbohrium.com Their mechanism of action can involve the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. remedypublications.comremedypublications.com Several studies have reported the synthesis of pyrimidine derivatives with promising in vitro and in vivo antidiabetic effects. nih.govremedypublications.com

Antileishmanial and Antitrypanosomal Activity Leishmaniasis and trypanosomiasis are neglected tropical diseases caused by protozoan parasites. nih.govacs.org New therapies are urgently needed due to the limitations of current drugs. mdpi.com Pyrimido[5,4-d]pyrimidine derivatives have been identified as a novel class of compounds with potent activity against Trypanosoma brucei and Leishmania infantum. nih.govacs.org One study found that a synthesized derivative exhibited low micromolar activity against both parasites with a high selectivity index, marking it as a promising lead for further development. nih.gov

Derivative ClassParasiteActivity (IC50)Reference
Pyrimido[5,4-d]pyrimidine (Compound 4c)Trypanosoma brucei0.94 µM nih.gov
Pyrimido[5,4-d]pyrimidine (Compound 4c)Leishmania infantum3.13 µM nih.gov

Analgesic Activity Several studies have explored the pain-relieving potential of pyrimidine derivatives. nih.gov Various bicyclic, tricyclic, and tetracyclic condensed pyrimidines have been synthesized and evaluated for analgesic activity using models like the acetic acid-induced writhing assay. nih.govglobalresearchonline.netnih.gov Many of these compounds demonstrated significant analgesic effects, comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govresearchgate.net

Diuretic Activity While less extensively studied, some pyrimidine derivatives have been investigated for diuretic properties. The structural features of pyrimidines can be modified to interact with targets involved in renal function.

Antihistaminic Activity Pyrimidine derivatives have been synthesized and screened for their ability to antagonize histamine (B1213489) H1 receptors. nih.govtsijournals.com In one study, novel pyrimidines prepared from chalcones showed significant antihistaminic activity in guinea pig ileum preparations, with potency comparable to the reference drug mepyramine. nih.gov The activity was found to be dependent on the substituents on the pyrimidine ring. nih.gov

Anticonvulsant Activity The central nervous system activity of pyrimidine derivatives includes potential anticonvulsant effects. nih.govnih.gov A series of 1,2,4-triazole (B32235) derivatives incorporating a pyrimidine moiety were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) seizure method. researchgate.net One compound in the series was identified as being particularly potent without showing neurotoxicity. researchgate.net

Structure Activity Relationship Sar and Ligand Design for 5 Bromo 4 Chloro 6 Phenylpyrimidin 2 Amine Analogs

Impact of Substituents on Biological Activity (e.g., halogen, phenyl modifications)

The biological activity of analogs of 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) core and the phenyl ring. Structure-activity relationship (SAR) studies on related 2,4-diaminopyrimidine and other pyrimidine-based inhibitors have provided valuable insights into the roles of different functional groups.

The chloro group at the C4 position acts as a leaving group, facilitating the synthesis of a diverse library of analogs through nucleophilic substitution. Replacing the chlorine with various amines, alcohols, or thiols allows for the exploration of different chemical spaces and the introduction of functionalities that can interact with specific residues in the target protein. The nature of the substituent at C4 can dramatically alter the biological activity. For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors based on a 2,4-diaminopyrimidine scaffold, the substituent at the C4 position was found to be crucial for potency and selectivity nih.gov.

The phenyl group at the C6 position often inserts into a hydrophobic pocket within the target protein's active site. Modifications to this phenyl ring can therefore significantly impact binding affinity and selectivity. Introducing substituents at the ortho, meta, or para positions can modulate the electronic and steric properties of the ring, leading to improved interactions. For instance, the addition of methoxy (B1213986) or methyl groups to the phenyl ring has been shown to be beneficial for the antibacterial activity of some pyranopyrimidine analogs nih.gov.

The 2-amino group is a critical hydrogen bond donor, typically forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many kinase inhibitors and serves as a key anchoring point. While this group is often conserved, its modification or the introduction of substituents can influence the binding mode and potency.

An illustrative SAR is presented in the table below, based on general findings for pyrimidine-based kinase inhibitors.

Compound IDR1 (C4-substituent)R2 (C6-phenyl substituent)Kinase Inhibition IC50 (nM)
1a -Cl-H500
1b -NH(CH₃)-H250
1c -NH(CH₂CH₂OH)-H150
1d -Cl4-OCH₃300
1e -Cl4-F450

This table is illustrative and compiled based on established SAR principles for analogous pyrimidine series.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design plays a pivotal role in optimizing the this compound scaffold to achieve higher potency and selectivity for a specific biological target. These strategies often leverage structural information of the target protein and computational tools.

One key strategy is structure-based drug design (SBDD) . If the crystal structure of the target protein in complex with a ligand is available, it can provide a detailed understanding of the binding interactions. This allows for the rational design of modifications to the lead compound to enhance these interactions. For example, if a hydrophobic pocket is identified near the C6-phenyl group, substituents can be added to the phenyl ring to occupy this pocket and increase van der Waals interactions, thereby improving potency. Similarly, if a polar residue is in proximity to the C4 position, a substituent with hydrogen bonding capabilities can be introduced.

Another approach is scaffold hopping , where the core pyrimidine structure is replaced by a different heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positioning, enhanced selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, a scaffold hopping strategy was successfully employed to develop novel oxazolo[5,4-d]pyrimidines as CB2 neutral antagonists nih.gov.

Fragment-based drug design (FBDD) can also be employed. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to build a more potent lead compound. The this compound scaffold itself can be considered a large fragment that can be optimized by attaching other fragments at the C4 and C6 positions.

Finally, addressing selectivity is a major challenge in kinase inhibitor design due to the high conservation of the ATP-binding site. Strategies to enhance selectivity include targeting less conserved regions of the ATP-binding site, exploiting subtle differences in the flexibility of the active site, or designing allosteric inhibitors that bind to a site other than the ATP pocket.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of this compound analogs would typically include features such as:

Hydrogen Bond Donors: The 2-amino group.

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.

Aromatic/Hydrophobic Regions: The phenyl ring at C6.

Halogen Bond Donors: The bromo group at C5.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the model. It also serves as a guide for lead optimization. For example, if the model suggests an additional hydrophobic region is beneficial, analogs with larger hydrophobic substituents can be synthesized and tested.

Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving the properties of a lead compound. For the this compound scaffold, this would involve:

Systematic modification of substituents: Synthesizing a library of analogs with diverse substituents at the C4 and C6 positions to build a comprehensive SAR.

Improving metabolic stability: Identifying and modifying metabolically labile sites in the molecule. For instance, if the phenyl ring is susceptible to oxidation, introducing electron-withdrawing groups can improve its stability.

Enhancing cell permeability and oral bioavailability: Modulating the lipophilicity and polar surface area of the molecule to achieve a balance that allows for good membrane permeability and aqueous solubility.

Reducing off-target activity: Testing promising compounds against a panel of related and unrelated targets to assess their selectivity profile and guide further modifications to minimize unwanted activities.

Analog Development and Exploration of Novel Scaffolds

The development of analogs from the this compound scaffold can proceed in several directions. One common approach is the creation of a focused library of derivatives by reacting the C4-chloro group with a variety of nucleophiles. This allows for the rapid exploration of the chemical space around this position.

Furthermore, the core pyrimidine ring itself can be modified. For example, fusing another ring to the pyrimidine can create novel, more rigid scaffolds that may offer improved binding affinity and selectivity. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been developed as potent anticancer agents, demonstrating the potential of such fused systems mdpi.com. The development of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffolds for DCLK1 kinase inhibitors is another example of exploring novel fused ring systems based on a pyrimidine core nih.gov.

The exploration of novel scaffolds can also be guided by computational methods. Virtual screening of compound libraries using a pharmacophore model derived from this compound can identify structurally diverse compounds that are predicted to have similar biological activity. These hits can then be synthesized and tested, potentially leading to the discovery of entirely new classes of inhibitors.

Conclusion and Future Perspectives in 5 Bromo 4 Chloro 6 Phenylpyrimidin 2 Amine Research

Summary of Key Research Findings

Research on 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine has established it as a valuable heterocyclic building block in medicinal chemistry. The compound's synthesis is well-documented, often involving Suzuki coupling to introduce the phenyl group onto the pyrimidine (B1678525) core. Spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR), have been crucial in confirming its molecular structure, detailing the chemical environments of its constituent atoms.

The primary significance of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active derivatives. The reactivity of the chloro and bromo substituents allows for facile modification through nucleophilic substitution and cross-coupling reactions. This has enabled the generation of libraries of analogs for screening against various therapeutic targets. While the biological profile of the parent compound is not extensively detailed, its derivatives have shown promise, particularly as kinase inhibitors in the context of anticancer research. The core structure serves as a key pharmacophore, with modifications at the chloro and bromo positions leading to compounds with altered potency and selectivity.

Challenges and Opportunities in Pyrimidine-Based Drug Discovery

The field of pyrimidine-based drug discovery, while highly promising, faces several challenges. A significant hurdle is overcoming drug resistance, a common phenomenon in cancer therapies where many pyrimidine analogs are applied. nih.gov Another challenge can be the low water solubility of some pyrimidine derivatives, which can hinder their bioavailability and therapeutic efficacy. tandfonline.com

Despite these challenges, the opportunities are vast. The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a multitude of biological targets through hydrogen bonding and other interactions. nih.govresearchgate.net This versatility allows for the exploration of a vast chemical space, offering the potential to discover novel therapeutic agents for a wide range of diseases, including cancer, and viral and bacterial infections. tandfonline.comnih.gov Advances in synthetic chemistry provide an expanding toolkit for creating diverse pyrimidine libraries. tandfonline.comtandfonline.com The ability to easily modify the pyrimidine core allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, optimizing them for clinical development. researchgate.net

ChallengeOpportunity
Drug ResistanceDevelopment of novel analogs with different mechanisms of action.
Low Aqueous SolubilityModification with solubilizing groups or formulation strategies.
Off-Target EffectsStructure-based design for improved selectivity.
Synthetic ComplexityEmergence of new, more efficient synthetic methodologies.

Emerging Research Directions for this compound and its Analogs

The foundational structure of this compound provides a launchpad for several emerging research avenues. A key direction is the design of multi-target inhibitors, where a single molecule is engineered to interact with multiple points in a disease pathway, potentially leading to enhanced efficacy and a lower likelihood of resistance. acs.org

Another promising area is the development of hybrid molecules, where the pyrimidine scaffold is combined with other pharmacologically active moieties to create novel chemical entities with unique biological profiles. nih.govnih.gov For instance, linking the pyrimidine core to groups that target specific proteins or cellular compartments could lead to more effective and targeted therapies. Furthermore, there is growing interest in developing pyrimidine derivatives as inhibitors for specific protein kinases that are dysregulated in various cancers, such as Aurora kinases and Polo-like kinases. nih.gov The exploration of detailed structure-activity relationships (SAR) will continue to be critical in guiding the rational design of next-generation analogs with improved potency and selectivity. nih.gov

Potential for Translational Research and Interdisciplinary Collaborations

The development of novel therapeutics from the this compound scaffold holds significant potential for translational research, moving discoveries from the laboratory to clinical applications. nih.gov The journey from a chemical starting material to a viable drug candidate is inherently complex and necessitates robust interdisciplinary collaborations.

Success in this area hinges on the synergy between synthetic chemists who devise methods to create novel analogs, medicinal chemists who design molecules with optimal properties, and computational chemists who use modeling to predict binding and activity. Crucially, collaboration with biologists and pharmacologists is essential to evaluate the efficacy and safety of these new compounds in cellular and animal models. As research progresses, partnerships with clinical researchers will be vital to design and execute clinical trials to assess the therapeutic potential in humans. The development of advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) from lead pyrimidine compounds, further underscores the need for integrated expertise across multiple scientific disciplines. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine?

Methodological Answer:
The compound can be synthesized via sequential halogenation of a pyrimidine scaffold. A typical approach involves:

  • Bromination : Introduce bromine at the 5-position using a brominating agent (e.g., NBS or Br₂ in a controlled environment).
  • Chlorination : Substitute a leaving group (e.g., hydroxyl or thiol) at the 4-position using POCl₃ or SOCl₂ under reflux .
  • Amine functionalization : Introduce the phenyl group at the 6-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by amine protection/deprotection strategies to retain the 2-amine group .
    Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product (>97% by HPLC) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze chemical shifts to confirm substitution patterns (e.g., deshielding effects from halogens at C4 and C5) .
    • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (theoretical: 297.54 g/mol) and detect isotopic patterns from bromine/chlorine .
  • Chromatography :
    • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve halogenated byproducts .
      Note : Halogens may quench fluorescence, making UV detection preferable over fluorescence methods.

Advanced: How can experimental designs optimize reaction yields and minimize side products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example:
    • 2³ factorial design : Test 8 combinations of temperature (80–120°C), catalyst (Pd(PPh₃)₄ vs. XPhos Pd G3), and solvent (THF vs. dioxane) .
    • Response Surface Methodology (RSM) : Optimize conditions post-screening to maximize yield and minimize debromination or over-chlorination .
  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and terminate at optimal conversion .

Advanced: What computational tools can predict reaction pathways and regioselectivity for further derivatization?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., bromination at C5 vs. C6) to explain observed regioselectivity .
    • Reaction Path Search : Use software like GRRM or AFIR to explore intermediates and transition states in halogenation or coupling steps .
  • Machine Learning : Train models on halogenated pyrimidine datasets to predict optimal reaction conditions for new derivatives .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Data Triangulation :
    • Replicate Experiments : Conduct reactions under identical conditions (e.g., solvent purity, inert atmosphere) to isolate variables causing discrepancies .
    • Cross-Lab Validation : Collaborate with independent labs to verify NMR assignments (e.g., NOESY for spatial proximity of substituents) .
  • Controlled Degradation Studies : Expose the compound to light/moisture and track decomposition products via LC-MS to identify instability-related artifacts .

Advanced: What separation technologies are effective for isolating halogenated pyrimidine intermediates?

Methodological Answer:

  • Membrane Separation : Use nanofiltration membranes (MWCO = 300–500 Da) to separate small-molecule byproducts (e.g., unreacted bromine sources) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Ion-Pair Chromatography : Add ion-pairing agents (e.g., tetrabutylammonium bromide) to improve resolution of charged intermediates .
  • Crystallization-Driven Purification : Exploit differences in solubility between halogenated isomers (e.g., using mixed solvents like DCM/heptane) .

Advanced: How to design a stability study for long-term storage of this compound?

Methodological Answer:

  • Accelerated Stability Testing :
    • Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
    • Light Sensitivity : Use ICH Q1B guidelines to assess photostability under UV/visible light .
  • Storage Recommendations :
    • Inert Atmosphere : Store under argon in amber vials at -20°C to prevent oxidation or hydrolysis .
    • Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.